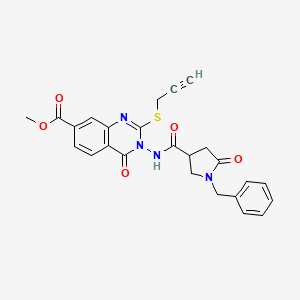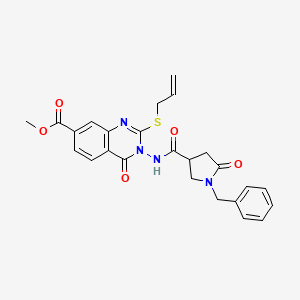![molecular formula C19H18BrN3O B6477237 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640843-52-1](/img/structure/B6477237.png)
2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide” is a complex organic compound. It contains a bromobenzamide moiety, an ethyl chain, and a 1-methyl-1H-pyrazol-5-yl moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide ring substituted with a bromine atom, an ethyl chain, and a 1-methyl-1H-pyrazol-5-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom might make the benzamide moiety susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Bromo-1-methyl-1H-pyrazole, a related compound, is a liquid with a density of 1.558 g/mL at 25 °C, a refractive index of 1.531, and a boiling point of 185-188 °C/760 mmHg .Applications De Recherche Scientifique
2-BMPE has been used in a variety of scientific research applications. It has been used to synthesize novel compounds, such as azolines and azoles, which have potential applications in the fields of medicine and chemistry. Additionally, 2-BMPE has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.
Mécanisme D'action
2-BMPE has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. By inhibiting the activity of COX-2, 2-BMPE can reduce the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects
2-BMPE has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit COX-2, it has also been shown to reduce the production of nitric oxide, which is an important mediator of inflammation. Additionally, 2-BMPE has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2-BMPE has been shown to reduce the expression of several pro-inflammatory genes, including NF-κB and AP-1.
Avantages Et Limitations Des Expériences En Laboratoire
2-BMPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly soluble in a variety of solvents. Additionally, it has a low toxicity profile, making it safe for use in experiments. However, there are some limitations to the use of 2-BMPE in laboratory experiments. It is relatively expensive, and its effects may be short-lived due to its rapid metabolism.
Orientations Futures
The potential future directions for 2-BMPE include further investigation into its mechanism of action, as well as its potential applications in the development of novel drugs. Additionally, further research could be conducted into the effects of 2-BMPE on other biochemical and physiological processes, such as its effects on cell signaling pathways. Furthermore, further research into the potential therapeutic effects of 2-BMPE could be conducted, such as its potential use in the treatment of inflammatory diseases. Finally, further research into the potential side effects of 2-BMPE could be conducted, as well as its potential interactions with other drugs.
Méthodes De Synthèse
2-BMPE can be synthesized by a two-step method. First, the bromo group is attached to the benzamide moiety through a nucleophilic substitution reaction. This is followed by the addition of a methyl group to the pyrazole ring, which is accomplished through a Friedel-Crafts reaction. The final product is then isolated and purified.
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-23-18(11-13-22-23)15-8-6-14(7-9-15)10-12-21-19(24)16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINFHBGEOWWAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477156.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477161.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6477162.png)
![4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B6477170.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)


![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)
![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477195.png)
![4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6477196.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B6477217.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B6477231.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477236.png)
![1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6477240.png)
